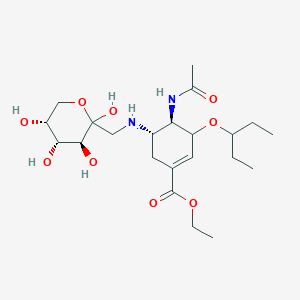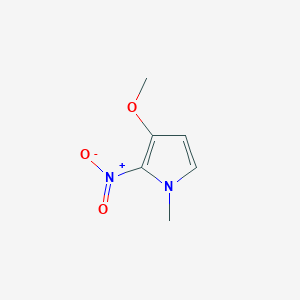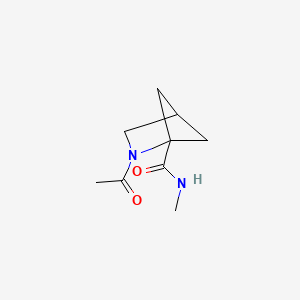
Ethoxycarbofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Ethoxycarbofen can be synthesized through two main methods:
Reaction of Fluorinated Alkanes and Diethyl Ether: This method involves the reaction of fluorinated alkanes with diethyl ether under controlled temperatures and pressures.
Reaction of Fluorine Gas and Diethyl Ether: This method requires the reaction of fluorine gas with diethyl ether, also under specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Ethoxycarbofen undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ethoxycarbofen has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of fluorinated ethers and their reactions.
Biology: Research on this compound includes its effects on various biological systems, particularly its role as a herbicide.
Medicine: Although primarily an herbicide, its structure and reactivity make it a subject of interest in medicinal chemistry for potential drug development.
Mécanisme D'action
Ethoxycarbofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (protox). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and ultimately plant death .
Comparaison Avec Des Composés Similaires
Ethoxycarbofen is similar to other diphenyl ether herbicides, such as oxyfluorfen and acifluorfen. its unique fluorinated ethyl ether structure provides distinct properties, such as increased stability and effectiveness against a broader range of weeds .
Similar Compounds
Oxyfluorfen: Another diphenyl ether herbicide with similar applications but different chemical structure.
Acifluorfen: A diphenyl ether herbicide used for post-emergence weed control, similar in function but with a different molecular structure.
This compound’s unique structure and properties make it a valuable compound in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C19H16ClF3O5 |
|---|---|
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
[(2R)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)15-10-14(8-9-16(15)20)28-13-6-4-12(5-7-13)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |
Clé InChI |
XSPXBDRGNLATSI-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |
SMILES canonique |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)


![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)

